Thyrsiferol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

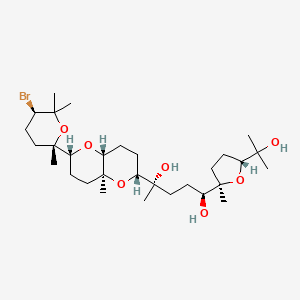

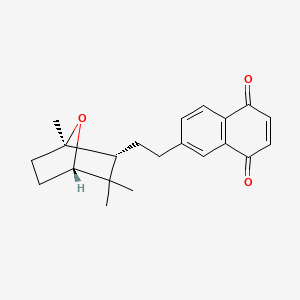

Thyrsiferol is a polyoxygenated triterpenoid ether . It was first isolated from the tropical marine red alga Laurencia thyrsifera . It has been found to display potent cytotoxic activity against P-388 mouse lymphocytic leukemia and moderate activity against human solid tumor cell lines .

Synthesis Analysis

The synthesis of marine terpenoids, including Thyrsiferol, has attracted the attention of the synthetic community . Total synthesis has emerged as a tool for the determination of the absolute configuration of marine metabolites . It provides access to sufficient quantities of the desired compounds for further extensive biological studies . A total synthesis of 7,11-epi-thyrsiferol, a derivative of Thyrsiferol, has been reported .Molecular Structure Analysis

Thyrsiferol has a molecular formula of C30H53BrO7 . Its average mass is 605.642 Da and its monoisotopic mass is 604.297485 Da . It has 10 defined stereocentres .Chemical Reactions Analysis

Thyrsiferol has been found to inhibit hypoxia-induced hypoxia-inducible factor-1 (HIF-1) activation in T47D human breast tumor cells . It also suppressed hypoxic induction of HIF-1 target genes at the mRNA level .Mechanism of Action

Thyrsiferol selectively suppresses mitochondrial respiration at Complex I . It represents a prototypical, structurally unique electron transport chain inhibitor . The apparent rotenone-like activity may contribute to the observed cytotoxicity of Thyrsiferol and play an important role in Laurencia chemical defense .

properties

CAS RN |

66873-39-0 |

|---|---|

Product Name |

Thyrsiferol |

Molecular Formula |

C30H53BrO7 |

Molecular Weight |

605.6 g/mol |

IUPAC Name |

(1S,4S)-4-[(2R,4aS,6R,8aR)-2-[(2S,5R)-5-bromo-2,6,6-trimethyloxan-2-yl]-4a-methyl-3,4,6,7,8,8a-hexahydro-2H-pyrano[3,2-b]pyran-6-yl]-1-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]pentane-1,4-diol |

InChI |

InChI=1S/C30H53BrO7/c1-25(2,33)21-13-17-28(6,36-21)20(32)12-15-27(5,34)22-9-10-23-29(7,37-22)18-14-24(35-23)30(8)16-11-19(31)26(3,4)38-30/h19-24,32-34H,9-18H2,1-8H3/t19-,20+,21-,22-,23-,24-,27+,28-,29+,30+/m1/s1 |

InChI Key |

IFHPYSVGNHWKDY-JXHBSGSUSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](O[C@@H]1CC[C@@H](O2)[C@](C)(CC[C@@H]([C@]3(CC[C@@H](O3)C(C)(C)O)C)O)O)[C@@]4(CC[C@H](C(O4)(C)C)Br)C |

SMILES |

CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(C)(CCC(C4(CCC(O4)C(C)(C)O)C)O)O)C)Br)C |

Canonical SMILES |

CC1(C(CCC(O1)(C)C2CCC3(C(O2)CCC(O3)C(C)(CCC(C4(CCC(O4)C(C)(C)O)C)O)O)C)Br)C |

synonyms |

thyrsiferol |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

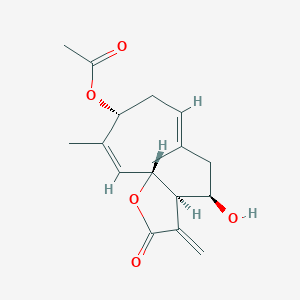

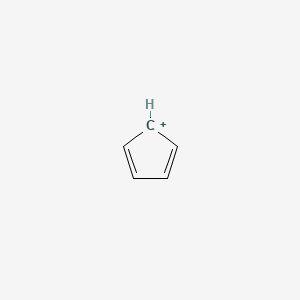

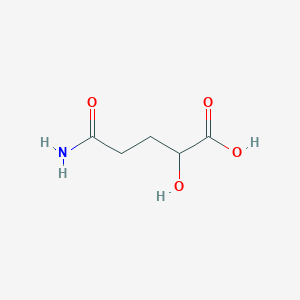

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{[5-Carbamoyl-6-(3,4-difluoro-phenyl)-4-ethyl-2-oxo-3,6-dihydro-2H-pyrimidine-1-carbonyl]-amino}-propyl)-4-phenyl-piperidine-4-carboxylic acid methyl ester](/img/structure/B1252067.png)

![(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol](/img/structure/B1252070.png)